o-Desmethyl metoclopramide

Vue d'ensemble

Description

o-Desmethyl metoclopramide is a metabolite of metoclopramide, a medication commonly used as an antiemetic and prokinetic agent. Metoclopramide is known for its ability to treat nausea, vomiting, and gastroparesis by enhancing gastrointestinal motility. This compound retains some of the pharmacological properties of its parent compound and is of interest in various scientific research fields.

Applications De Recherche Scientifique

o-Desmethyl metoclopramide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various chemical compounds.

Biology: The compound is studied for its interactions with biological systems, particularly its effects on gastrointestinal motility.

Medicine: Research focuses on its potential therapeutic uses and its role as a metabolite of metoclopramide.

Industry: It is used in the development of pharmaceuticals and as a reference standard in analytical chemistry.

Mécanisme D'action

Target of Action

o-Desmethyl metoclopramide, a metabolite of metoclopramide, is believed to share similar targets with its parent compound. Metoclopramide primarily targets dopamine D2 and serotonin 5-HT3 receptors . These receptors play a crucial role in the chemoreceptor trigger zone (CTZ) located in the area postrema of the brain .

Mode of Action

The compound’s interaction with its targets leads to antiemetic effects by inhibiting dopamine D2 and serotonin 5-HT3 receptors in the CTZ . This inhibition results in prokinetic effects via inhibitory actions on presynaptic and postsynaptic D2 receptors .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be similar to those of metoclopramide. The inhibition of dopamine D2 and serotonin 5-HT3 receptors in the CTZ leads to a decrease in nausea and vomiting . The downstream effects of this interaction include the stimulation of gastric emptying and the facilitation of small bowel intubation .

Pharmacokinetics

It is known that metoclopramide is rapidly and almost completely absorbed after oral administration . The O-demethylation of metoclopramide to form this compound is catalyzed by cytochrome P450 (CYP) 2D6 . The wide variability in the pharmacokinetic properties of metoclopramide can partly be ascribed to CYP polymorphism .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be similar to those of metoclopramide. Metoclopramide is used in the treatment of gastroesophageal reflux disease, prevention of nausea and vomiting, and to stimulate gastric emptying . It can also be used to prevent nausea or vomiting associated with chemotherapy or certain surgical or diagnostic procedures .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, genetic polymorphisms in CYP2D6 can affect the metabolism of metoclopramide and consequently the formation of this compound . Additionally, factors such as age, sex, and disease characteristics can also influence the pharmacokinetics and pharmacodynamics of the compound .

Analyse Biochimique

Biochemical Properties

o-Desmethyl metoclopramide: plays a significant role in biochemical reactions, particularly in the central nervous system. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the dopamine D2 receptors, where it acts as an antagonist. This interaction inhibits the action of dopamine, leading to increased gastrointestinal motility and antiemetic effects . Additionally, this compound interacts with serotonin receptors, particularly the 5-HT3 and 5-HT4 receptors, contributing to its antiemetic and prokinetic properties .

Cellular Effects

The effects of This compound on various cell types and cellular processes are profound. In neuronal cells, it influences cell signaling pathways by inhibiting dopamine receptors, which can alter neurotransmitter release and synaptic transmission . This compound also affects gene expression by modulating the activity of transcription factors involved in dopamine signaling pathways . In gastrointestinal cells, this compound enhances cellular metabolism and motility by stimulating serotonin receptors, leading to increased peristalsis and gastric emptying .

Molecular Mechanism

At the molecular level, This compound exerts its effects through several mechanisms. It binds to dopamine D2 receptors, preventing dopamine from exerting its inhibitory effects on gastrointestinal motility . This binding interaction leads to the activation of downstream signaling pathways that enhance gastrointestinal motility. Additionally, this compound acts as an agonist at serotonin 5-HT4 receptors, promoting the release of acetylcholine and further stimulating gastrointestinal motility . The compound also inhibits serotonin 5-HT3 receptors, reducing nausea and vomiting .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound change over time. The compound exhibits stability under controlled conditions, but it can degrade when exposed to light and heat . Long-term studies have shown that this compound maintains its efficacy in enhancing gastrointestinal motility and reducing nausea over extended periods . Prolonged exposure to the compound can lead to desensitization of dopamine and serotonin receptors, reducing its effectiveness .

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At low doses, the compound effectively enhances gastrointestinal motility and reduces nausea without significant adverse effects . At higher doses, this compound can cause toxic effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where doses above a certain level lead to a rapid increase in adverse effects .

Metabolic Pathways

This compound: is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP2D6 . The compound undergoes further metabolism to form inactive metabolites that are excreted via the kidneys . The metabolic pathways of this compound also involve conjugation reactions, such as glucuronidation and sulfation, which enhance its solubility and excretion .

Transport and Distribution

Within cells and tissues, This compound is transported and distributed through various mechanisms. It interacts with transporters such as P-glycoprotein, which facilitates its efflux from cells . The compound is also distributed to various tissues, including the brain, liver, and gastrointestinal tract . Its localization and accumulation in these tissues are influenced by its interactions with binding proteins and transporters .

Subcellular Localization

The subcellular localization of This compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with dopamine and serotonin receptors . It can also be found in the endoplasmic reticulum and Golgi apparatus, where it undergoes post-translational modifications . These modifications, such as phosphorylation and glycosylation, can influence its targeting to specific cellular compartments and its overall activity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of o-Desmethyl metoclopramide typically involves the demethylation of metoclopramide. One common method includes the use of strong bases such as sodium hydroxide in an organic solvent like butanone . The reaction conditions often require heating to facilitate the demethylation process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Automated systems are often employed to maintain consistency and efficiency in production .

Analyse Des Réactions Chimiques

Types of Reactions

o-Desmethyl metoclopramide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur, where functional groups in the molecule are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Conditions for substitution reactions typically involve the use of nucleophiles like halides or amines in the presence of a suitable solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound.

Comparaison Avec Des Composés Similaires

Similar Compounds

Metoclopramide: The parent compound, known for its antiemetic and prokinetic properties.

Domperidone: Another dopamine antagonist used for similar therapeutic purposes.

Cisapride: A prokinetic agent that also enhances gastrointestinal motility.

Uniqueness

o-Desmethyl metoclopramide is unique due to its specific metabolic pathway and its role as a metabolite of metoclopramide. It retains some pharmacological properties of the parent compound while exhibiting distinct metabolic characteristics .

Propriétés

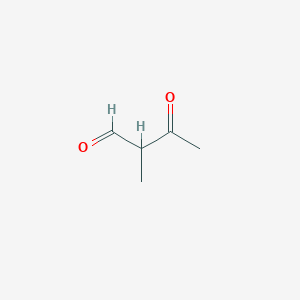

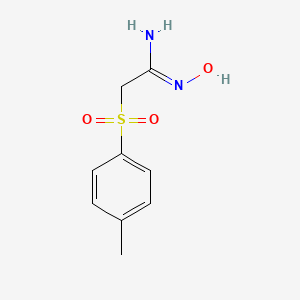

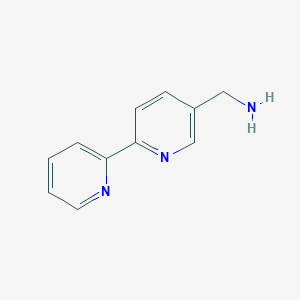

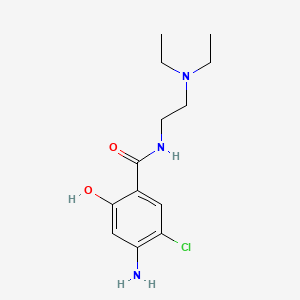

IUPAC Name |

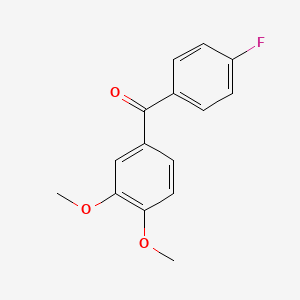

4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20ClN3O2/c1-3-17(4-2)6-5-16-13(19)9-7-10(14)11(15)8-12(9)18/h7-8,18H,3-6,15H2,1-2H3,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPSMMIJTHMWCGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=CC(=C(C=C1O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40191704 | |

| Record name | o-Desmethyl metoclopramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40191704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38339-95-6 | |

| Record name | o-Desmethyl metoclopramide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038339956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Desmethyl metoclopramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40191704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-DESMETHYL METOCLOPRAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5DX3Q3OG4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.